molecular formula C9H5F2NO B3025465 4,7-difluoro-1H-indole-3-carbaldehyde CAS No. 467457-06-3

4,7-difluoro-1H-indole-3-carbaldehyde

Cat. No.: B3025465
CAS No.: 467457-06-3
M. Wt: 181.14 g/mol
InChI Key: PSSJOLWTOHSGJU-UHFFFAOYSA-N
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Description

4,7-Difluoro-1H-indole-3-carbaldehyde is a fluorinated indole derivative with the molecular formula C9H5F2NO. This compound is part of the indole family, which is known for its significant role in various biological and chemical processes. Indole derivatives are prevalent in natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-difluoro-1H-indole-3-carbaldehyde typically involves the fluorination of indole derivatives. One common method is the electrophilic substitution reaction where fluorine atoms are introduced at the 4 and 7 positions of the indole ring. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes halogenation, formylation, and subsequent purification steps to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

4,7-Difluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,7-Difluoro-1H-indole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,7-difluoro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in diverse biochemical pathways. It can act as an electrophile in reactions with nucleophiles, leading to the formation of new chemical bonds .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-indole-3-carbaldehyde
  • 7-Fluoro-1H-indole-3-carbaldehyde
  • 1H-indole-3-carbaldehyde

Uniqueness

4,7-Difluoro-1H-indole-3-carbaldehyde is unique due to the presence of two fluorine atoms at specific positions on the indole ring. This dual fluorination enhances its chemical stability and reactivity compared to mono-fluorinated or non-fluorinated indole derivatives .

Properties

IUPAC Name

4,7-difluoro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSJOLWTOHSGJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1F)C(=CN2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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